molecular formula C7H6N2O6S B8556170 Methyl-(3,5-dinitrophenyl)-sulfon

Methyl-(3,5-dinitrophenyl)-sulfon

Cat. No.: B8556170
M. Wt: 246.20 g/mol
InChI Key: LBFJOFCCCFUMIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl-(3,5-dinitrophenyl)-sulfon is an organic compound characterized by the presence of two nitro groups attached to a phenyl ring and a sulfone group attached to a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-(3,5-dinitrophenyl)-sulfon typically involves the nitration of phenyl methyl sulfone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of nitro groups at the 3 and 5 positions on the phenyl ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl-(3,5-dinitrophenyl)-sulfon undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl-(3,5-dinitrophenyl)-sulfon has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl-(3,5-dinitrophenyl)-sulfon involves its interactions with nucleophiles and electrophiles. The nitro groups on the phenyl ring make it an electron-deficient aromatic compound, facilitating nucleophilic aromatic substitution reactions. The sulfone group can participate in oxidation and reduction reactions, contributing to the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dinitrophenyl sulfone: Similar structure but lacks the methyl group.

    3,5-Dinitrophenyl sulfoxide: Contains a sulfoxide group instead of a sulfone group.

    3,5-Dinitrobenzene: Lacks the sulfone group.

Uniqueness

Methyl-(3,5-dinitrophenyl)-sulfon is unique due to the presence of both nitro groups and a sulfone group attached to a methyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H6N2O6S

Molecular Weight

246.20 g/mol

IUPAC Name

1-methylsulfonyl-3,5-dinitrobenzene

InChI

InChI=1S/C7H6N2O6S/c1-16(14,15)7-3-5(8(10)11)2-6(4-7)9(12)13/h2-4H,1H3

InChI Key

LBFJOFCCCFUMIP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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